Bismuth subsalicylate

Overview

Description

Bismuth subsalicylate is a well-known compound primarily used as an antidiarrheal and anti-inflammatory agent. It is commonly found in over-the-counter medications like Pepto-Bismol and Kaopectate. This compound has been used for over a century to treat various gastrointestinal discomforts, including nausea, indigestion, upset stomach, and diarrhea .

Mechanism of Action

Target of Action

Bismuth subsalicylate primarily targets the gastrointestinal tract, where it exhibits antibacterial and gastroprotective properties . It is particularly effective against Helicobacter pylori, a bacterium implicated in various gastrointestinal disorders .

Mode of Action

This compound works through several mechanisms:

- Antisecretory action : It stimulates the absorption of fluids and electrolytes by the intestinal wall, reducing the flow of these substances into the bowel .

- Anti-inflammatory action : As a derivative of salicylic acid, it reduces inflammation and irritation of the stomach and intestinal lining through inhibition of prostaglandin G/H synthase 1/2 .

- Antimotility action : It reduces hypermotility of the stomach .

- Antibacterial action : It inhibits the adhesion and filmogenesis by Escherichia coli . It also has a bactericidal action via a so-called oligodynamic effect, where small amounts of heavy metals such as bismuth damage many different bacteria species .

Biochemical Pathways

This compound affects several biochemical pathways. It hydrolyzes in the gut to bismuth oxychloride and salicylic acid, and less commonly, bismuth hydroxide . These compounds are believed to have bactericidal effects. In particular, salicylic acid is effective against enterotoxigenic E. coli, a common cause of traveler’s diarrhea .

Pharmacokinetics

This compound undergoes chemical dissociation in the gastrointestinal tract to bismuth subcarbonate and sodium salicylate . Bismuth is minimally absorbed, but the salicylate is readily absorbed . The salicylic acid is absorbed and therapeutic concentrations of salicylic acid can be found in blood after this compound administration .

Result of Action

The result of this compound’s action is the relief of various gastrointestinal symptoms, such as nausea, heartburn, indigestion, upset stomach, and diarrhea . It is also used to eradicate H. pylori infection in patients with duodenal ulcer disease .

Action Environment

The action of this compound is influenced by the physiological environment of the gastrointestinal tract. Research is ongoing to develop new bismuth compounds and approaches to overcome this challenge .

Biochemical Analysis

Biochemical Properties

It is believed to react with other anions like bicarbonate and phosphate to form bismuth subcarbonate and bismuth phosphate salts .

Cellular Effects

Bismuth subsalicylate has been shown to have significant effects on various types of cells and cellular processes. For instance, it is used for the treatment of ulcers and H. pylori infection .

Molecular Mechanism

The molecular mechanism of this compound is complex and multi-targeted. It eradicates H. pylori through a combination of bioinformatics analysis and bioassays .

Temporal Effects in Laboratory Settings

Its layered structure and the presence of various disorders, including variations in the stacking of layers, have been revealed through high-resolution scanning transmission electron microscopy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth subsalicylate can be synthesized through the reaction of bismuth oxide with salicylic acid. The reaction is typically carried out in an aqueous medium, where bismuth oxide is gradually added to a heated solution of salicylic acid. The reaction proceeds as follows:

Bi2O3+2C7H6O3→2C7H5BiO4+H2O

The product is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of advanced filtration and drying techniques further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Bismuth subsalicylate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation. In the gastrointestinal tract, it hydrolyzes to form bismuth oxychloride and salicylic acid .

Common Reagents and Conditions:

Hydrolysis: In acidic conditions, this compound hydrolyzes to produce bismuth oxychloride and salicylic acid.

Oxidation: this compound can be oxidized to form bismuth oxide and other bismuth salts.

Complexation: It forms complexes with various ligands, enhancing its antibacterial properties

Major Products Formed:

Bismuth Oxychloride: Formed during hydrolysis in the stomach.

Salicylic Acid: Also a product of hydrolysis, contributing to its anti-inflammatory effects

Scientific Research Applications

Bismuth subsalicylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of various bismuth-based compounds and as a reagent in analytical chemistry.

Medicine: Extensively used to treat gastrointestinal disorders, including diarrhea and indigestion. .

Industry: Utilized in the production of pharmaceuticals and as a component in some cosmetic products

Comparison with Similar Compounds

Bismuth subsalicylate is unique among bismuth compounds due to its combined antidiarrheal, anti-inflammatory, and antibacterial properties. Similar compounds include:

Bismuth Subgallate: Used for its deodorizing and astringent properties.

Bismuth Citrate: Employed in some cosmetic formulations and as a dietary supplement.

Bismuth Subnitrate: Utilized in medical and cosmetic applications for its protective and soothing effects.

Compared to these compounds, this compound stands out for its broad-spectrum efficacy in treating gastrointestinal disorders and its well-documented safety profile .

Biological Activity

Bismuth subsalicylate (BSS) is a compound widely recognized for its therapeutic applications, particularly in gastrointestinal disorders. Its biological activity is primarily associated with its antimicrobial properties, anti-inflammatory effects, and its role in the management of diarrhea, especially traveler's diarrhea. This article delves into the mechanisms of action, clinical efficacy, and relevant case studies that highlight the biological activity of BSS.

BSS is an insoluble salt formed from salicylic acid and trivalent bismuth. Upon administration, it hydrolyzes in the gastrointestinal tract into bismuth and salicylic acid. The biological activities can be summarized as follows:

- Antimicrobial Activity : BSS exhibits bactericidal effects against various pathogens such as Helicobacter pylori, Escherichia coli, Salmonella, and Shigella by inhibiting their adhesion to mucosal cells and disrupting their enzymatic functions .

- Anti-inflammatory Effects : Salicylic acid contributes to its anti-inflammatory properties by inhibiting cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

- Cytoprotective Properties : BSS promotes mucosal healing and reduces gastrointestinal inflammation, making it effective in peptic ulcer disease .

Prevention and Treatment of Traveler's Diarrhea

BSS has been shown to significantly reduce the incidence of traveler's diarrhea (TD). A systematic review indicated that subjects treated with BSS had 3.5 times greater odds of preventing TD compared to placebo . Additionally, it was found that BSS was more effective than probiotics and vaccines in reducing TD incidence .

Table 1: Efficacy of this compound in Clinical Studies

| Study Type | Outcome | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|---|

| Prevention | Preventing traveler's diarrhea | 3.5 | 2.1 - 5.9 |

| Treatment | Symptomatic relief in infectious diarrhea | 3.7 | 2.1 - 6.3 |

Antimicrobial Activity

BSS has demonstrated significant antimicrobial activity against a range of enteric pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria responsible for gastrointestinal infections:

- Inhibition Studies : In one study, BSS inhibited bacterial growth in a dose-dependent manner, achieving reductions of 2–6 logs at concentrations between 10–50 mM .

- Mechanisms Against H. pylori : BSS disrupts key metabolic pathways in H. pylori, inhibiting virulence factors and promoting bacterial death .

Case Studies

While BSS is generally safe for short-term use, long-term consumption can lead to adverse effects. A case study reported a patient who developed neurotoxicity after prolonged use of BSS over two decades, highlighting the importance of monitoring for potential side effects even with commonly used medications .

Properties

InChI |

InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWLKDFBINPHFT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

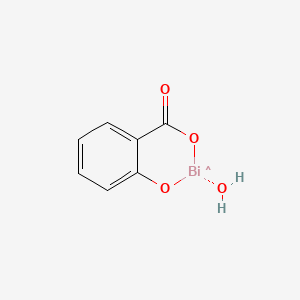

C1=CC=C2C(=C1)C(=O)O[Bi]O2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024622 | |

| Record name | Bismuth subsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992), Dry Powder; Liquid, White or nearly white odorless solid; [Merck Index] White or yellow odorless powder; [MSDSonline] | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subsalicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml at 71.1 °F) (NTP, 1992), ALMOST INSOL IN WATER OR ALCOHOL, SOL IN ACIDS & ALKALIES; INSOL IN ETHER, SOL IN OIL | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000607 [mmHg] | |

| Record name | Bismuth subsalicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The exact mechanism of bismuth subsalicylate is not fully understood. Bismuth subsalicylate is an insoluble complex that constitutes salicylic acid and trivalent bismuth. Once orally administered, bismuth subsalicylate hydrolyzes in the stomach into bismuth oxychloride, which is minimally absorbed into the bloodstream, and salicylic acid, which is almost completely absorbed. Bismuth interacts with other anions and compounds, such as hydrochloric acid, bicarbonate, phosphate, and hydrogen sulfide, in the gastrointestinal tract to form bismuth salts such as bismuth oxychloride, bismuth subcarbonate, bismuth phosphate, and bismuth sulfide. Bismuth salts possess bactericidal and antimicrobial activity, mainly by preventing bacteria from binding and growing on the mucosal cells of the stomach. It has no effects on normal gut flora. By preventing bacteria from binding to mucosal cells, bismuth subsalicylate prevents intestinal secretion and fluid loss, promotes fluid and electrolyte reabsorption, reduces gastrointestinal inflammation, and promotes the healing of pre-existing ulcer in the stomach. Salicylic acid from dissociated bismuth subsalicylate adds to the anti-inflammatory actions of bismuth salts by inhibiting the cyclooxygenase enzyme and limiting the formation of prostaglandin, a pro-inflammatory mediator. Bismuth subsalicylate exhibits cytoprotective and demulcent activity, which makes it an effective drug in peptic ulcer disease. It blocks the adhesion of H. pylori to the gastric epithelial cells and blocks the bacteria's enzyme activities, including phospholipase, protease, and urease., IN THE Y-1 ADRENAL CELL TISSUE CULTURE SYSTEM, A PREPN CONTAINING BISMUTH SUBSALICYLATE REDUCED THE ACTIVITY OF CRUDE TOXIN FROM VIBRIO CHOLERAE BY 104-FOLD AS COMPARED WITH THE ACTIVITY OF CONTROLS. SIMILAR RESULTS WERE OBTAINED USING THE ADULT RABBIT LIGATED INTESTINAL LOOP MODEL. THE PREPN FAILED TO AFFECT CRUDE ESCHERICHIA COLI OR CHOLERA TOXIN ACTIVITY ONCE THESE TOXINS HAD BECOME BOUND TO INTESTINAL MUCOSA., ATTAPULGITE & PEPTO-BISMOL WERE EFFECTIVE IN REDUCING FLUID ACCUMULATION IN LIGATED SEGMENTS OF PIG INTESTINE INFECTED WITH ENTEROPATHOGENIC ESCHERICHIA COLI. FOR PEPTO-BISMOL THIS EFFECT WAS ASSOCIATED WITH AN ANTIBACTERIAL AS WELL AS AN ANTITOXIC EFFECT, PROBABLY DUE TO ITS ABSORBENT PROPERTIES. AN ASPIRIN-LIKE EFFECT IN THE GUT DUE TO THE ACTIVE INGREDIENT BISMUTH SUBSALICYLATE MAY HAVE CONTRIBUTED TO THE EFFECTIVENESS OF PEPTO-BISMOL. | |

| Record name | Bismuth subsalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MICROSCOPIC PRISMS, WHITE, BULKY CRYSTALLINE POWDER | |

CAS No. |

14882-18-9 | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bismuth subsalicylate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subsalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 14882-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth oxide salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>350 | |

| Record name | Bismuth subsalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.